molecular formula C11H13BrIN B8174763 5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline

5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline

Cat. No.: B8174763
M. Wt: 366.04 g/mol
InChI Key: VNSMBYSUTUSMHU-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline is an organic compound that features both bromine and iodine atoms attached to an aniline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and iodine atoms makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

5-bromo-N-(cyclobutylmethyl)-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrIN/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSMBYSUTUSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline typically involves the following steps:

    Bromination: The starting material, aniline, is first brominated using bromine in the presence of a suitable solvent like acetic acid. This introduces a bromine atom at the 5-position of the aniline ring.

    Iodination: The brominated aniline is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid like hydrochloric acid. This introduces an iodine atom at the 2-position.

    N-Alkylation: The final step involves the N-alkylation of the iodinated and brominated aniline with cyclobutylmethyl chloride in the presence of a base like potassium carbonate. This introduces the cyclobutylmethyl group at the nitrogen atom of the aniline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom or the aromatic ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation and Reduction: Products with modified oxidation states or reduced aromatic rings.

    Coupling Reactions: Complex molecules with extended aromatic systems or new carbon-carbon bonds.

Scientific Research Applications

5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds with anticancer, antiviral, or antibacterial properties.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving bromine and iodine-containing compounds.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodoaniline: Lacks the cyclobutylmethyl group but has similar bromine and iodine substitution.

    5-Bromo-N-methyl-2-iodoaniline: Contains a methyl group instead of a cyclobutylmethyl group.

    5-Bromo-N-(cyclopropylmethyl)-2-iodoaniline: Contains a cyclopropylmethyl group instead of a cyclobutylmethyl group.

Uniqueness

5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline is unique due to the presence of the cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and iodine atoms with the cyclobutylmethyl group provides a distinct structural framework that can be exploited for various applications in research and industry.

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